molecular formula C9H9NO3 B2768933 Methyl 5-formyl-4-methylpyridine-3-carboxylate CAS No. 2248346-57-6

Methyl 5-formyl-4-methylpyridine-3-carboxylate

Cat. No.: B2768933
CAS No.: 2248346-57-6
M. Wt: 179.175
InChI Key: LIJBXCJARYBNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-formyl-4-methylpyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a formyl group, a methyl group, and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-4-methylpyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-formyl-4-methylpyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-formyl-3-methylpyridine-2-carboxylate
  • Methyl 5-formyl-2-methylpyridine-3-carboxylate
  • Methyl 5-formyl-4-ethylpyridine-3-carboxylate

Uniqueness

Methyl 5-formyl-4-methylpyridine-3-carboxylate is unique due to the specific positioning of its substituents on the pyridine ring, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with similar compounds .

Properties

IUPAC Name

methyl 5-formyl-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-7(5-11)3-10-4-8(6)9(12)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJBXCJARYBNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.